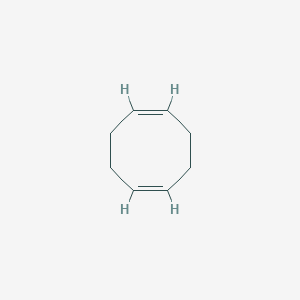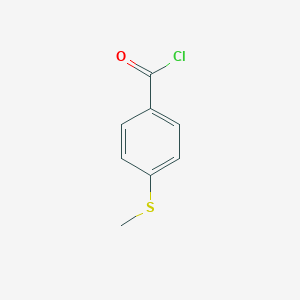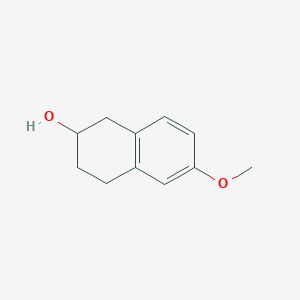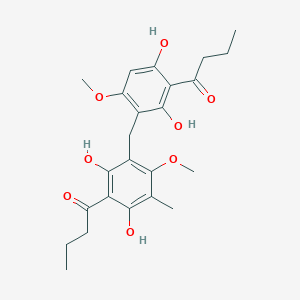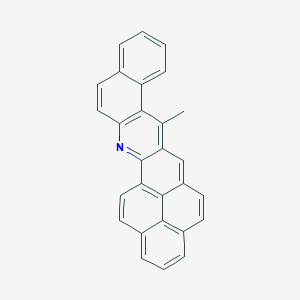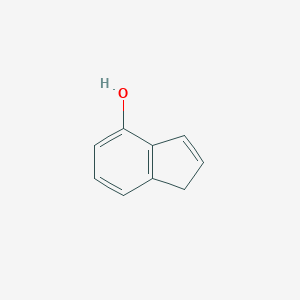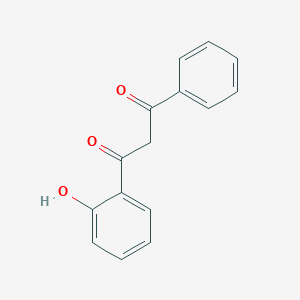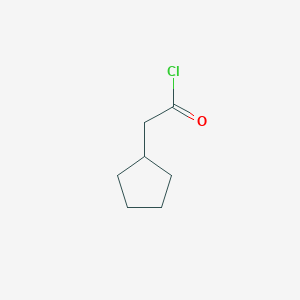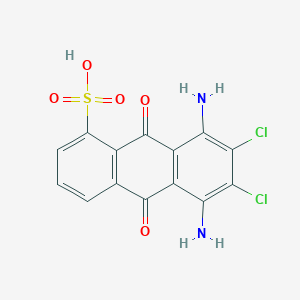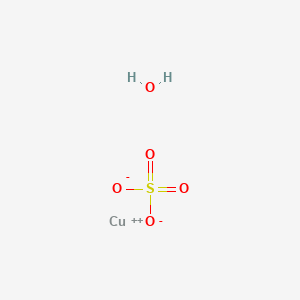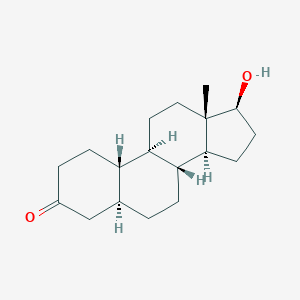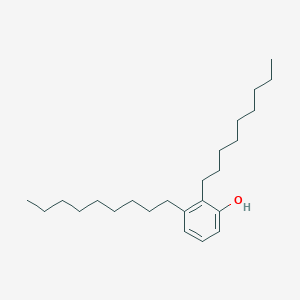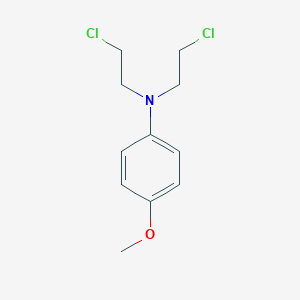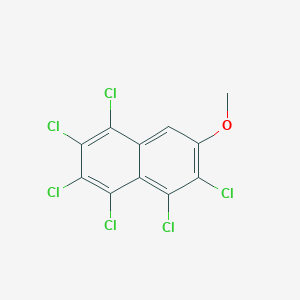
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene is a chemical compound that has been widely used in scientific research. This compound is also known as HX7 and has been used as a tool for studying the mechanisms of action of various biological processes. In
Mecanismo De Acción
The mechanism of action of HX7 is not fully understood, but it is believed to act as an inhibitor of the cytochrome P450 enzyme system. This system is responsible for the metabolism of many drugs and toxins in the body. By inhibiting this system, HX7 can affect the metabolism of various substances in the body.
Efectos Bioquímicos Y Fisiológicos
HX7 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of lipids, the regulation of gene expression, and the regulation of ion channels. HX7 has also been shown to affect the levels of various neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HX7 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, HX7 has some limitations. It is toxic and can be harmful if not handled properly. It also has a short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are many future directions for research involving HX7. One area of interest is the study of the effects of HX7 on the immune system. It has been suggested that HX7 may have immunomodulatory effects, and further research is needed to explore this possibility. Another area of interest is the study of the effects of HX7 on the cardiovascular system. It has been suggested that HX7 may have cardioprotective effects, and further research is needed to explore this possibility. Additionally, further research is needed to explore the potential therapeutic uses of HX7 in various diseases and conditions.
Conclusion
In conclusion, 1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene is a chemical compound that has been widely used in scientific research. It has been used as a tool for studying the mechanisms of action of various biological processes. The synthesis method of HX7 is well established, and it has several advantages and limitations for use in laboratory experiments. Further research is needed to explore the potential therapeutic uses of HX7 in various diseases and conditions.
Métodos De Síntesis
The synthesis of HX7 involves the reaction of 1,2,3,4,5,6-hexachloronaphthalene with methanol in the presence of a catalyst. The resulting product is HX7. This synthesis method has been used for many years and has been well established.
Aplicaciones Científicas De Investigación
HX7 has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. It has been used in the study of the metabolism of lipids, the regulation of gene expression, and the regulation of ion channels. HX7 has also been used to study the effects of environmental toxins on the body.
Propiedades
Número CAS |
1506-15-6 |
|---|---|
Nombre del producto |
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene |
Fórmula molecular |
C11H4Cl6O |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H4Cl6O/c1-18-4-2-3-5(8(14)7(4)13)9(15)11(17)10(16)6(3)12/h2H,1H3 |
Clave InChI |
NGFRBDQAKZEZJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
1506-15-6 |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



